Fluprostenol

Übersicht

Beschreibung

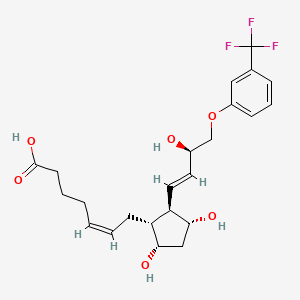

Fluprostenol is an organofluorine compound that is racemic prostaglandin F2alpha in which the pentyl group is replaced by a 3-(trifluoromethyl)phenoxymethyl group. A synthetic analogue of prostaglandin F2alpha, ophthalmic solutions of its isopropyl ester prodrug, travoprost, are used as a topical medication for controlling the progression of open-angle glaucoma and ocular hypertension, by reducing intraocular pressure. The isopropyl ester group of travoprost is hydrolysed to the biologically active free acid by esterases in the cornea. It has a role as an antiglaucoma drug, an antihypertensive agent, a prostaglandin receptor agonist, a female contraceptive drug and an abortifacient. It is a prostaglandins Falpha, a hydroxy monocarboxylic acid and a member of (trifluoromethyl)benzenes.

Wirkmechanismus

Target of Action

Fluprostenol is a potent and highly selective agonist for the prostaglandin F2-alpha (FP) receptor . The FP receptor is a class A G protein-coupled receptor that plays a crucial role in various physiological processes.

Mode of Action

This compound interacts with its target, the FP receptor, by binding to it competitively. This interaction triggers a series of intracellular events, leading to various physiological responses .

Biochemical Pathways

This compound belongs to the class of organic compounds known as prostaglandins and related compounds . These compounds are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an FP receptor agonist. It has been shown to have effects in ocular applications, where it reduces intraocular pressure (IOP) in patients with glaucoma probably by enhancing uveoscleral flow .

Biochemische Analyse

Biochemical Properties

Fluprostenol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the prostaglandin F (FP) receptor, a G-protein-coupled receptor, which mediates its biological effects. The interaction between this compound and the FP receptor leads to the activation of intracellular signaling pathways, including the phosphoinositide pathway, resulting in increased intracellular calcium levels and subsequent physiological responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In reproductive tissues, it induces luteolysis by promoting the regression of the corpus luteum. This process involves the activation of FP receptors on luteal cells, leading to increased intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FP receptor, which triggers a cascade of intracellular events. Upon binding, this compound activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions from intracellular stores, while DAG activates PKC. These events result in various cellular responses, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in vitro and in vivo has been associated with sustained luteolytic effects and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces luteolysis and synchronizes estrus without significant adverse effects. Higher doses can lead to toxic effects, including uterine contractions, gastrointestinal disturbances, and respiratory distress. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired luteolytic response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to prostaglandin metabolism. It is metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase. These enzymes catalyze the conversion of this compound into inactive metabolites, which are subsequently excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular receptors or be transported to specific organelles. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and receptor expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and subsequent cellular responses .

Biologische Aktivität

Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) that exhibits significant biological activity, primarily as a receptor agonist. It is utilized in various therapeutic applications, particularly in veterinary medicine and ophthalmology, due to its potent luteolytic effects and ability to promote aqueous humor outflow in the eye. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C23H29F3O6

- Molecular Weight : 458.474 g/mol

- CAS Number : 54276-17-4

- DrugBank Accession Number : DB11519

This compound functions primarily as an agonist for the FP receptor (prostaglandin F2-alpha receptor). Its binding to this receptor triggers several intracellular signaling pathways, which include:

- Activation of phospholipase C

- Mobilization of intracellular calcium ions

- Stimulation of uterine contractions and luteolysis in the corpus luteum

The binding affinity and efficacy of this compound have been quantified in various studies. For instance, it has an IC50 value for inhibiting PGF2α binding to human FP receptors of approximately 3.5 nM, indicating its high potency .

Pharmacological Effects

This compound exhibits a range of pharmacological effects:

- Luteolysis : It effectively induces luteolysis in cattle and other livestock, making it valuable in reproductive management .

- Intraocular Pressure Reduction : In ophthalmology, this compound is used to lower intraocular pressure by enhancing aqueous humor outflow, which is beneficial for treating conditions like glaucoma .

- Uterine Contraction : It stimulates uterine contractions, which can be advantageous in certain obstetric scenarios.

Case Studies

-

Effect on Eyelash Growth :

A clinical study investigated the impact of this compound isopropyl ester on eyelash growth. The results indicated a significant increase in eyelash length and thickness among participants using the compound compared to a control group . -

Uterine Activity :

Research demonstrated that this compound administration led to increased phosphoinositide turnover and calcium mobilization in human myometrial cells, suggesting its role in enhancing uterine contractility during labor .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Treatment of Glaucoma

Mechanism of Action

Fluprostenol is primarily recognized for its role in lowering intraocular pressure (IOP), making it a valuable medication for glaucoma management. It acts as an agonist at the prostaglandin F2α receptor, facilitating increased outflow of aqueous humor from the eye.

Clinical Evidence

- Study Findings : A clinical study demonstrated that this compound isopropyl ester effectively reduced IOP in patients with open-angle glaucoma and ocular hypertension, showing significant efficacy compared to placebo treatments .

- Dosage and Administration : The preferred route of administration is topical, with formulations designed for sustained release to enhance patient compliance .

Effects on Endometriosis

This compound has been studied for its potential therapeutic effects on endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus.

Research Insights

- Animal Models : In a study using nude mice, this compound was shown to exacerbate endometriosis-like lesions when administered alongside an FP receptor antagonist. This suggests its role in promoting angiogenesis and tissue remodeling in endometrial tissues .

- Mechanistic Studies : The compound's ability to modulate key signaling pathways involved in angiogenesis was highlighted, indicating potential therapeutic implications for managing endometriosis .

Fibrosis and Extracellular Matrix Regulation

This compound has been investigated for its effects on extracellular matrix dynamics, particularly in the context of fibrotic diseases.

Key Findings

- In Vitro Studies : Research indicated that this compound could block the fibrotic effects mediated by connective tissue growth factor (CTGF) on human trabecular meshwork cells. This action was associated with increased activity of matrix metalloproteinase 2 (MMP2), suggesting a potential role in mitigating fibrosis in conditions like primary open-angle glaucoma .

- Therapeutic Implications : By attenuating CTGF-mediated fibrosis, this compound may offer novel therapeutic strategies for treating fibrotic disorders affecting ocular health.

Cardiovascular Research

This compound's influence on vascular function has been explored, particularly regarding its signaling pathways.

Research Overview

- Vascular Studies : Investigations into this compound-induced mitogen-activated protein kinase (MAPK) signaling revealed that aging does not impair the vascular response to this compound in rat models. This suggests potential applications in understanding vascular responses under various physiological and pathological conditions .

- Implications for Aging : The findings may have broader implications for age-related vascular diseases, highlighting this compound's utility in cardiovascular research.

Data Summary Table

Eigenschaften

CAS-Nummer |

40666-16-8 |

|---|---|

Molekularformel |

C23H29F3O6 |

Molekulargewicht |

458.5 g/mol |

IUPAC-Name |

(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1 |

InChI-Schlüssel |

WWSWYXNVCBLWNZ-CHPNCWRZSA-N |

SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

Isomerische SMILES |

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |

Kanonische SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

Key on ui other cas no. |

54276-17-4 40666-16-8 |

Verwandte CAS-Nummern |

55028-71-2 (mono-hydrochloride salt) |

Synonyme |

fluprostenol fluprostenol monosodium salt fluprostenol, ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isomer fluprostenol, ((1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-(+-))-isomer ICI 81,008 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.